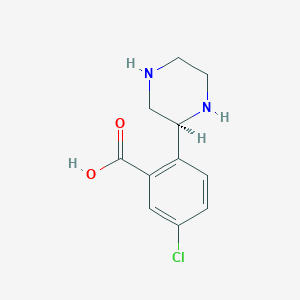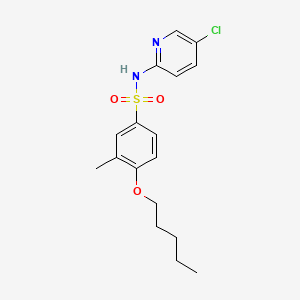
N-(5-chloro-2-pyridinyl)-3-methyl-4-(pentyloxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-3-methyl-4-(pentyloxy)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a pyridine ring, a methyl group, and a pentyloxy group
準備方法
The synthesis of N-(5-chloro-2-pyridinyl)-3-methyl-4-(pentyloxy)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 3-methyl-4-(pentyloxy)benzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino group is chlorinated to form the corresponding chloro derivative.
Coupling: The chloro derivative is then coupled with 5-chloro-2-pyridine to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
化学反応の分析
N-(5-chloro-2-pyridinyl)-3-methyl-4-(pentyloxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The chloro group in the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, amines, and substituted pyridine derivatives.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-3-methyl-4-(pentyloxy)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Biological Research: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is used as an intermediate in the synthesis of other chemical compounds and materials.
作用機序
The mechanism of action of N-(5-chloro-2-pyridinyl)-3-methyl-4-(pentyloxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the binding of the compound to its target. These interactions disrupt the normal function of the target enzyme or receptor, leading to the desired therapeutic effect.
類似化合物との比較
N-(5-chloro-2-pyridinyl)-3-methyl-4-(pentyloxy)benzenesulfonamide can be compared with other similar compounds, such as:
N-(5-chloro-2-pyridinyl)-3-(methylsulfonyl)benzenesulfonamide: This compound has a methylsulfonyl group instead of a pentyloxy group, which may affect its solubility and binding properties.
N-(5-chloro-2-pyridinyl)-2-ethyl-5-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide: This compound has an oxazole ring instead of a pentyloxy group, which may influence its biological activity and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C17H21ClN2O3S |
|---|---|
分子量 |
368.9 g/mol |
IUPAC名 |
N-(5-chloropyridin-2-yl)-3-methyl-4-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C17H21ClN2O3S/c1-3-4-5-10-23-16-8-7-15(11-13(16)2)24(21,22)20-17-9-6-14(18)12-19-17/h6-9,11-12H,3-5,10H2,1-2H3,(H,19,20) |
InChIキー |
DKOAMHRNUKBBCL-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


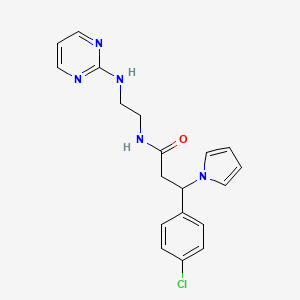
![6-amino-7-(4-chlorobenzenesulfonyl)-5-(4-ethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13361633.png)
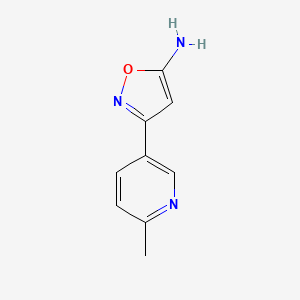
![Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B13361641.png)

![9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole](/img/structure/B13361648.png)

![ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13361660.png)

![2-[(6-bromonaphthalen-2-yl)oxy]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361671.png)
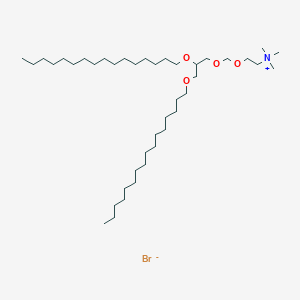
![3-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13361694.png)
![1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione](/img/structure/B13361702.png)
